molecular formula C13H24N2O4 B8715348 4-(Methoxymethylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester

4-(Methoxymethylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8715348
M. Wt: 272.34 g/mol
InChI Key: RKLBYZHXXUDLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxymethylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H24N2O4 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl 4-(methoxymethylcarbamoyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-10(6-8-15)11(16)14-9-18-4/h10H,5-9H2,1-4H3,(H,14,16)

InChI Key

RKLBYZHXXUDLPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 4-benzylpiperidine-1,4-dicarboxylic acid tert-butyl ester (12.5 mmol, 4.0 g) in THF (60 mL) was added thionyl chloride (13.8 mmol, 1.64 g) and pyridine (0.2 mL). The reaction was stirred at r.t. for 1 h. The reaction was then evaporated under reduced pressure and the residue taken up in CH2Cl2 (50 mL). To this solution was added N,O-Dimethylhydroxylamine hydrochloride (13.8 mmol, 1.35 g) and triethylamine (25.0 mmol, 2.53 g). The reaction was stirred at room temperature for 1 h. The reaction was then diluted with CH2 Cl2 (100 mL) and washed with 10% KHSO4. (100 mL) and saturated sodium bicarbonate (100 mL). The organic layers were washed with brine, dried over anhydrous sodium sulfate and evaporated under reduced pressure. The residue was evaporated from ethyl ether:hexanes to give 4.14 g of the title compound as a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two
Quantity
2.53 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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